molecular formula C18H18FNO B6425086 2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one CAS No. 2034617-23-5

2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one

Cat. No.: B6425086
CAS No.: 2034617-23-5
M. Wt: 283.3 g/mol
InChI Key: OVQXODRNAKHRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of ketones It is characterized by the presence of a fluorophenyl group and a phenylpyrrolidinyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

    Formation of the Ethanone Backbone: The ethanone backbone can be constructed through a Friedel-Crafts acylation reaction involving an acyl chloride and an aromatic compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Cyclization Reactions: Utilizing continuous flow reactors to achieve efficient cyclization of the amine and carbonyl compound.

    Optimized Substitution Reactions: Employing high-throughput screening to identify the most efficient conditions for the nucleophilic aromatic substitution.

    Catalytic Acylation: Using heterogeneous catalysts to facilitate the Friedel-Crafts acylation reaction, thereby improving yield and reducing waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation Products: Carboxylic acids and ketones.

    Reduction Products: Alcohols.

    Substitution Products: Derivatives with substituted fluorophenyl groups.

Scientific Research Applications

2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of analgesics and anti-inflammatory agents.

    Materials Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Research: It is used as a tool compound to study the interactions of fluorinated aromatic compounds with biological targets.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through halogen bonding, while the pyrrolidinyl group can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one: Similar structure but with a chlorine atom instead of fluorine.

    2-(2-bromophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one: Similar structure but with a bromine atom instead of fluorine.

    2-(2-methylphenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one imparts unique properties, such as increased lipophilicity and enhanced metabolic stability, compared to its analogs with different substituents. These properties can lead to improved pharmacokinetic profiles and biological activity.

Properties

IUPAC Name

2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-17-9-5-4-8-15(17)12-18(21)20-11-10-16(13-20)14-6-2-1-3-7-14/h1-9,16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVQXODRNAKHRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.